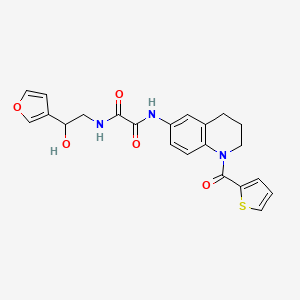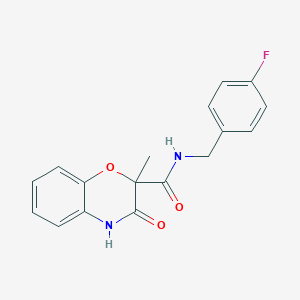![molecular formula C16H16ClNOS B2564655 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 197513-00-1](/img/structure/B2564655.png)
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide, referred to as Compound X, is a synthetic compound that has been studied for its potential applications in the field of scientific research. Compound X is a sulfonamide derivative of a 4-chlorophenyl group and a 2,3-dimethylphenyl group. It has a molecular weight of 336.84 g/mol and a melting point of 80-82 °C. Compound X has been studied for its ability to act as a substrate for enzymes and its potential to act as an inhibitor of certain enzymes.
Scientific Research Applications
Spectroscopic and Structural Analysis
The molecule 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide and its derivatives have been extensively studied for their vibrational signatures using Raman and Fourier transform infrared spectroscopy. These studies provide insights into the molecular structure, intramolecular and intermolecular hydrogen bonding, and the stereo-electronic interactions contributing to the molecule's stability. This detailed characterization is foundational for understanding the compound's properties and potential applications in various fields, such as material science or pharmacology, despite the exclusion of drug use, dosage, and side effects in this context (Jenepha Mary, Pradhan, & James, 2022).
Molecular Docking and Interaction Studies
Molecular docking studies have been a significant area of research, revealing how this molecule interacts with various proteins. These studies are crucial in understanding the molecular mechanisms of action, which could lead to potential applications in drug design and development, focusing on target-specific interactions while excluding direct applications related to drug use and side effects (Siddiqui et al., 2014).
Enzymatic Activity Analysis
Research has also delved into how derivatives of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide interact with various enzymes. Understanding these interactions is vital for exploring the compound's potential in biomedical applications, such as enzyme inhibition or activation, which could be beneficial in pathways related to diseases or biochemical processes (Rehman et al., 2013).
Antibacterial and Antifungal Screening
The compound and its derivatives have been screened for antibacterial and antifungal activities. These studies are paramount in the search for new antimicrobial agents. The insights gained from this research can inform the development of novel treatments for infections, focusing on the interaction of the compound with microbial organisms rather than its pharmacokinetic properties related to human use (Aziz-Ur-Rehman et al., 2020).
Crystallographic Analysis
Crystallographic studies provide essential information about the molecular conformation and structure of this compound and its derivatives. This information is crucial for material science and the design of molecular frameworks with specific properties. Understanding the crystal structure is fundamental for applications in nanotechnology, electronics, and the development of new materials (Subasri et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHWJXIESUXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)


![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)

![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)




